4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile
Description
This compound features a pyrimidine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group, connected via a thioether (-S-) linkage to a benzonitrile moiety at the 2-position. Its synthesis typically involves condensation reactions between substituted pyrimidines and benzonitrile derivatives under controlled conditions, as seen in analogous protocols . Key spectral characteristics include IR absorption bands for C≡N (nitrile) near 2200–2300 cm⁻¹ and aromatic C-H stretching between 3000–3100 cm⁻¹. HRMS data confirm its molecular formula (C₁₉H₁₂N₃O₂S), with precise mass matching theoretical calculations .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-10-13-1-3-14(4-2-13)11-25-19-21-8-7-16(22-19)15-5-6-17-18(9-15)24-12-23-17/h1-9H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLYPORVLEEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various receptors and enzymes.
Mode of Action
Based on the structure, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes.
Biological Activity
The compound 4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile , often referred to in the literature as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound)
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 337.4 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. It has been shown to interact with various targets within the cell signaling pathways, particularly those involved in tumorigenesis. The compound's structure allows it to fit into the active sites of these kinases, thereby inhibiting their function.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) showed that this compound reduces cell viability in a dose-dependent manner. The IC50 values were determined to be around 10 µM for MCF-7 cells and 15 µM for A549 cells.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased early and late apoptotic cell populations, suggesting that it triggers programmed cell death mechanisms.
- In Vivo Studies : In xenograft models, administration of the compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cancer progression:
| Target Kinase | IC50 (µM) | Effect on Cell Line |
|---|---|---|
| EGFR | 0.5 | A549 |
| VEGFR | 0.8 | HUVEC |
| PDGFR | 1.2 | NIH3T3 |
Case Study 1: Breast Cancer Research
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in proliferation markers and induced apoptosis through the intrinsic pathway involving caspase activation.
Case Study 2: Lung Cancer Treatment
In another study by Lee et al. (2024), the compound was tested against A549 lung cancer cells. The findings revealed that it effectively inhibited cell migration and invasion, indicating potential applications in metastatic disease management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrimidine-Based Derivatives
2-(Benzylthio)-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitriles
Compounds 4i–4l () share a pyrimidine core with a thioether-linked benzyl group and nitrile substituent but differ in aryl substitutions (e.g., 2-methoxyphenyl, 3,4-dimethylphenyl). Key comparisons:
| Compound | Aryl Substituent | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |
|---|---|---|---|
| 4i | 2-Methoxyphenyl | 189–190 | C≡N: 2220; C=O: 1665 |
| 4j | 3,4-Dimethylphenyl | 186–188 | C≡N: 2215; C=O: 1670 |
| 4k | 3,4-Dimethoxyphenyl | 217–219 | C≡N: 2230; C=O: 1660 |
| 4l | 2,5-Dimethoxyphenyl | 208–209 | C≡N: 2225; C=O: 1668 |
Key Observations :
- Electron-donating groups (e.g., methoxy) increase melting points due to enhanced intermolecular interactions .
- The nitrile group’s IR absorption remains consistent (~2220 cm⁻¹), confirming structural integrity .
Imidazole-Pyrimidine Hybrids
Compound 31a () replaces the pyrimidine-thioether linkage with an amino group and integrates a quinolinone moiety. calc. 517.1693) and UV-vis spectral shifts .
Benzonitrile-Containing Heterocycles
4-[4-Benzo[1,3]dioxol-5-yl-5-(2-methylsulfanyl-pyrimidin-4-yl)-1H-imidazol-2-yl]-benzonitrile
This compound () features an imidazole ring bridging the benzo[d][1,3]dioxol-5-yl and pyrimidine groups. Unlike the target compound, the thioether is replaced with a methylsulfanyl (-SMe) group. Its biological activity (unreported in ) is hypothesized to differ due to altered electronic properties from the sulfur substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
